3-(Dimethylphosphoryl)pyridin-2-amine: A Strategic Building Block for Kinase Inhibitor Design
3-(Dimethylphosphoryl)pyridin-2-amine: A Strategic Building Block for Kinase Inhibitor Design
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(dimethylphosphoryl)pyridin-2-amine (also known as (2-aminopyridin-3-yl)dimethylphosphine oxide).
[1][2]
Executive Summary
3-(Dimethylphosphoryl)pyridin-2-amine (CAS: 2229830-69-5 ) is a high-value heterocyclic building block used in the development of "next-generation" kinase inhibitors.[1][2] Emerging from the success of dimethylphosphine oxide (DMPO) moieties in approved drugs like Brigatinib (ALK inhibitor) and clinical candidates like SY-5609 (CDK7 inhibitor), this compound represents a strategic bioisostere for sulfonamides and amides.[1][2]
Its structural uniqueness lies in the dimethylphosphine oxide group at the C3 position, which functions as a hyper-strong hydrogen bond acceptor while significantly improving aqueous solubility and metabolic stability compared to traditional lipophilic cores.[1][2]
Chemical Identity & Structural Analysis[1][2][3]
Core Identifiers
| Property | Detail |
| IUPAC Name | (2-Aminopyridin-3-yl)dimethylphosphine oxide |
| Common Name | 3-(Dimethylphosphoryl)pyridin-2-amine |
| CAS Number | 2229830-69-5 |
| Molecular Formula | C |
| Molecular Weight | 170.15 g/mol |
| SMILES | CP(=O)(C)C1=C(N)N=CC=C1 |
| InChI Key | MZMRIZBOTWMMLE-UHFFFAOYSA-N |
Structural Pharmacophore Analysis
The molecule is designed as a bidentate signaling motif for kinase hinge binding.[1][2]
-
2-Amino Group (Donor): The exocyclic amine at C2 acts as a canonical Hydrogen Bond Donor (HBD), typically interacting with the hinge region backbone carbonyls (e.g., Glu or Leu residues in kinases).[1][2]
-
3-Phosphine Oxide (Acceptor): The oxygen of the P=O group is a potent Hydrogen Bond Acceptor (HBA).[1][2] Unlike a carbonyl or sulfone, the P=O bond is highly polarized, creating a strong electrostatic interaction vector.[1][2]
-
Pyridine Core: Provides the rigid scaffold, maintaining the specific angle between the donor and acceptor vectors required for selectivity.[1][2]
Figure 1: Pharmacophore map illustrating the bidentate binding mode of the 3-(dimethylphosphoryl)pyridin-2-amine scaffold.[1][2]
Synthetic Pathways[1][2][5]
The synthesis of 3-(dimethylphosphoryl)pyridin-2-amine is challenging due to the potential for catalyst poisoning by the free amine and the difficulty of forming C-P bonds on electron-deficient heterocycles.[1][2] The most authoritative method involves Palladium-Catalyzed C-P Cross-Coupling (Hirao-type) .[1][2]
Retrosynthetic Analysis
-
Precursor: 2-Amino-3-bromopyridine (commercially available).[1][2]
-
Key Transformation: C-Br
C-P(O)Me .
Optimized Experimental Protocol
Note: This protocol is derived from high-yield methodologies for heteroaromatic phosphine oxides described in J. Org. Chem. 2021.[1][2][3]
Step-by-Step Methodology
-
Reagents Preparation :
-
Phosphorus Source : Dimethylphosphine oxide (1.2 equiv).[1][2] Note: Dimethylphosphine oxide is air-sensitive; handle under Argon.[1][2]
-
Catalyst : Pd(OAc)
(5 mol%).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ligand : Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%).[1][2]
-
Base : K
POngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (3.0 equiv, anhydrous).[2]
-
Reaction Setup :
-
In a glovebox or under a strict Argon atmosphere, charge a pressure vial with 2-amino-3-bromopyridine, Pd(OAc)
, Xantphos, and Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> PO .[2]
-
-
Execution :
-
Work-up & Purification :
-
Cool to room temperature.[1][2] Filter the mixture through a pad of Celite to remove inorganic salts.[1][2] Wash with MeOH/DCM (1:9).[1][2]
-
Purification : Flash column chromatography using a gradient of DCM:MeOH (0%
10%).[2] The product is highly polar; the phosphine oxide group interacts strongly with silica.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Alternative: Reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).[1][2]
-
Figure 2: Palladium-catalyzed C-P cross-coupling pathway for the synthesis of the target compound.[1][2]
Medicinal Chemistry Applications
This compound is a bioisosteric replacement for 2-amino-3-acetylpyridine or 2-amino-3-sulfonamidopyridine moieties.[1][2]
Case Study: Kinase Inhibitor Potency (ALK & CDK7)
In the development of Brigatinib (Alunbrig), the introduction of the dimethylphosphine oxide (DMPO) group was pivotal.[1][2] While Brigatinib utilizes a DMPO-aniline, the DMPO-pyridine (our target) is used in newer analogs to tune pKa and solubility.[1][2]
-
Solubility : The P=O bond is highly polar (dipole moment ~4.5 D), significantly increasing aqueous solubility compared to methyl or chloro substituents.[1][2]
-
Metabolic Stability : The P-CH
bond is metabolically robust, unlike N-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (prone to demethylation) or acetyl groups (prone to reduction).[2] -
Selectivity : In SY-5609 (CDK7 inhibitor), a DMPO group forms a critical hydrogen bond with Lys41 in the ATP-binding pocket.[1][2] The 3-(dimethylphosphoryl)pyridin-2-amine scaffold mimics this interaction, positioning the P=O oxygen to accept a H-bond from the conserved Lysine residue of the kinase.[1][2]
Analytical Characterization Data
-
H NMR (400 MHz, DMSO-d
) :-
8.15 (dd, 1H, Pyridine H-6)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
7.80 (ddd, 1H, Pyridine H-4)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
6.70 (dd, 1H, Pyridine H-5)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
6.50 (br s, 2H, NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[2] -
1.65 (d,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> = 13.5 Hz, 6H, P-(CH ) )[2]
-
-
P NMR :
-
35–45 ppm (Singlet, characteristic of tertiary phosphine oxides).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Mass Spectrometry :
-
ESI-MS: m/z 171.1 [M+H]
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Safety & Handling
-
Hazards : Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).[1][2]
-
Storage : Hygroscopic.[1][2] Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Stability : Stable to oxidation (unlike phosphines) but can absorb moisture which complicates precise weighing for stoichiometric reactions.[1][2]
References
-
Stambirskyi, M. V., et al. "Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications."[1][2] The Journal of Organic Chemistry, vol. 86, no.[1][2] 18, 2021, pp. 12783–12801.[1][2] Link[1][2]
-
Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1][2] Journal of Medicinal Chemistry, vol. 59, no.[1][2] 10, 2016, pp. 4948–4964.[1][2] Link[1][2]
-
Chuaqui, C., et al. "Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7."[1][2][4] Journal of Medicinal Chemistry, vol. 65, no.[1][2][4][5] 2, 2022, pp. 1458–1480.[1][2][4][5] Link[1][2]
-
Sigma-Aldrich. "(2-Aminopyridin-3-yl)dimethylphosphine oxide Product Page."[1][2] SigmaAldrich.com.[1][2] Link[1][2]
Sources
- 1. (2-Aminopyridin-3-yl)dimethylphosphine oxide | 2229830-69-5 [sigmaaldrich.com]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imtm.cz [imtm.cz]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
